2-amino-2-(2-chlorophenyl)propanoic Acid
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Overview
Description
2-amino-2-(2-chlorophenyl)propanoic acid is a derivative of phenylalanine, an essential amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2-chlorophenyl)propanoic acid typically involves the reaction of 2-chlorobenzaldehyde with nitromethane, followed by reduction and subsequent hydrolysis to yield the desired amino acid . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2-chlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
2-amino-2-(2-chlorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of corrosion inhibitors and fluorescent markers for bioanalytical applications.
Mechanism of Action
The mechanism of action of 2-amino-2-(2-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it has been studied for its potential to inhibit the GABA B receptor, which plays a role in neurological functions.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent compound, essential for protein synthesis.
2-chloro-DL-phenylalanine: A closely related derivative with similar properties.
2-amino-3-(2-chlorophenyl)propanoic acid: Another derivative with slight structural variations.
Uniqueness
2-amino-2-(2-chlorophenyl)propanoic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-amino-2-(2-chlorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-9(11,8(12)13)6-4-2-3-5-7(6)10/h2-5H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASPGTOXCQXNOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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